molecular formula C8H14O3 B13785635 Bis(2,3-epoxy-2-methylpropyl) ether CAS No. 7487-28-7

Bis(2,3-epoxy-2-methylpropyl) ether

Cat. No.: B13785635
CAS No.: 7487-28-7
M. Wt: 158.19 g/mol
InChI Key: FPFZKFZYQYTAHO-UHFFFAOYSA-N
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Description

Bis(2,3-epoxy-2-methylpropyl) ether (CAS 2386-90-5) is a synthetic organic liquid that has been utilized as a component and modifier in epoxy resin formulations . Epoxy prepolymers like this compound are the main component of reactive polymer systems and can react with various chemical groups, including amines, anhydrides, isocyanates, and phenols to form rigid, cross-linked network polymers . This curing process, fundamental to thermoset epoxy applications, transforms the liquid prepolymer into a solid, infusible material with high chemical resistance and thermo-mechanical properties valuable for research applications . As a modifier, it can be employed to adjust the processing viscosity or final properties of the resin blend. Researchers value such glycidyl ether compounds for their role in developing tailored materials for coatings, adhesives, and composite matrices . This product is intended for chemical research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

7487-28-7

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane

InChI

InChI=1S/C8H14O3/c1-7(5-10-7)3-9-4-8(2)6-11-8/h3-6H2,1-2H3

InChI Key

FPFZKFZYQYTAHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)COCC2(CO2)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the epoxidation of a corresponding dihalohydrin or diol ether precursor. The key step is the formation of the epoxide rings via intramolecular nucleophilic substitution, often catalyzed by a base or under acidic conditions.

A representative synthetic route is:

  • Starting from a bis(halohydrin) ether such as bis(2,3-dihalo-2-methylpropyl) ether,
  • Treatment with a strong base (e.g., sodium hydroxide or potassium hydroxide) to induce ring closure,
  • Resulting in the formation of the this compound.

This method aligns with classical glycidyl ether synthesis procedures as described in the literature for related compounds.

Epoxidation Using Peracids

An alternative approach involves direct epoxidation of allylic or olefinic precursors using peracids such as peracetic acid or performic acid. This method is widely used for synthesizing epoxy compounds with high selectivity.

Example from Related Compound Synthesis:

  • In the preparation of bis-(2,3-epoxycyclopentyl) ether, peracetic acid in acetic acid or acetone solution was added slowly to the precursor bis-(2-cyclopentenyl) ether at controlled temperature (26–35 °C) over several hours.
  • The reaction mixture was stirred and aged at low temperature (-6 °C) to complete the epoxidation.
  • Post-reaction, low-boiling impurities such as acetic acid and excess peracetic acid were removed by distillation under reduced pressure.
  • The product was purified by fractional distillation, yielding high purity epoxide with yields ranging from 74% to 76%.

Though this example is for a cyclopentyl derivative, the method is adaptable to this compound synthesis by selecting an appropriate olefinic precursor.

Optical Resolution and Chiral Synthesis

For applications requiring optically active this compound, resolution of racemic mixtures can be performed using optically active resolving agents.

  • A patented method describes contacting the racemate of glycidyl ether compounds with an optically active compound, such as 1,6-di-o-chlorophenyl-1,6-diphenylhexa-2,4-diyne-1,6-diol, to separate enantiomers.
  • The resolving agents are prepared by oxidative coupling of known optically active compounds in the presence of catalysts like cuprous chloride/pyridine.
  • This method enhances the stereochemical purity of the epoxide compound, which is critical for chiral polymer synthesis and advanced material applications.

Polymerization and Post-Synthesis Modifications

This compound can be further reacted with polyols in the presence of tertiary amines to form curable polymers.

  • Tertiary amines such as N,N-dimethylbenzylamine catalyze the polymerization of bis(2,3-epoxycyclopentyl) ether with polyols at elevated temperatures (e.g., 120 °C), yielding tacky polymers with defined epoxide equivalent weights.
  • This process is relevant for modifying the this compound structure for specific applications but also illustrates the importance of controlling reaction conditions post-synthesis for desired material properties.

Comparative Data Table of Preparation Conditions and Outcomes

Parameter Method 1: Base-Induced Epoxide Formation Method 2: Peracid Epoxidation (Related Compound) Method 3: Optical Resolution
Starting Material Bis(2,3-dihalo-2-methylpropyl) ether Bis(2-cyclopentenyl) ether Racemic glycidyl ether mixture
Reagent NaOH or KOH Peracetic acid in acetic acid or acetone Optically active resolving agent
Temperature Ambient to moderate (25–40 °C) 26–35 °C Ambient
Reaction Time Several hours 3–6 hours addition + aging (up to 40 hours) Variable
Purification Extraction, distillation Fractional distillation under reduced pressure Crystallization
Yield Typically moderate to high (60–80%) 74–76% Depends on resolution efficiency
Purity (Epoxide Equivalent) High 96% (by epoxide titration) High optical purity

Research Results and Observations

  • The peracid epoxidation method yields high-purity epoxides with controlled reaction conditions, minimizing side reactions and maximizing yield.
  • Optical resolution techniques improve enantiomeric excess, which is crucial for applications in asymmetric synthesis and chiral polymer development.
  • Polymerization studies indicate that this compound derivatives can be effectively crosslinked using polyols and tertiary amines, providing materials with tailored mechanical and thermal properties.
  • The choice of solvent and temperature critically affects the reaction kinetics and product purity, with acetone and ethyl acetate being common solvents for peracid epoxidations.
  • Removal of residual peracids and acidic byproducts is essential to prevent degradation of the epoxide and to ensure stability during storage and further processing.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are employed under basic or neutral conditions.

Major Products

    Oxidation: Diols or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted alcohols or ethers.

Scientific Research Applications

2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactive oxirane group.

Mechanism of Action

The mechanism of action of 2-methyl-2-[(2-methyloxiran-2-yl)methoxymethyl]oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various chemical processes, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds and products.

Comparison with Similar Compounds

The following analysis compares Bis(2,3-epoxy-2-methylpropyl) ether with structurally or functionally related compounds, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Comparison
Compound Name CAS Formula Molecular Weight (g/mol) Key Functional Groups
This compound 3775-85-7 C₁₀H₁₈O₄ 202.25 Two epoxide rings, ethylenedioxy
2,3-Epoxypropyl p-methoxyphenyl ether 2211-94-1 C₁₀H₁₂O₃ 180.20 One epoxide, p-methoxyphenyl group
Bis(2-chloroethyl) ether (BCEE) 111-44-4 C₄H₈Cl₂O 143.01 Two chloroethyl groups
Bis(2-methoxyethyl) ether 111-96-6 C₆H₁₄O₃ 162.23 Two methoxyethyl groups
Bis(2,3,3,3-tetrachloropropyl) ether N/A C₆H₆Cl₈O ~418.70 Two tetrachloropropyl groups
EMBGP (Epoxyalkyl galactopyranoside) N/A C₂₃H₃₀O₈ 434.48 Epoxide, sugar moiety

Key Observations :

  • Epoxide Reactivity : this compound and 2,3-Epoxypropyl p-methoxyphenyl ether share reactive epoxide groups, which facilitate crosslinking in polymers. However, the latter’s aromatic group may reduce reactivity compared to the former’s aliphatic structure .
  • BCEE is a known carcinogen and mutagen due to chlorine’s leaving-group ability .
  • Non-Epoxy Ethers: Bis(2-methoxyethyl) ether lacks epoxide rings, rendering it less reactive and more suitable as a solvent .

Key Findings :

  • Toxicity : Epoxy ethers like this compound may induce DNA damage via alkylation, as seen in EMBGP’s selective cytotoxicity . However, halogenated ethers (e.g., BCEE) exhibit higher acute toxicity due to persistent halogen substituents .
  • Industrial vs. Pharmaceutical Use : this compound’s applications align with industrial epoxy resins, whereas EMBGP’s sugar moiety enables biomedical relevance .
Physical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility
This compound Not reported Not reported Likely polar organic solvents
BCEE 178–181 1.22 Miscible with organic solvents
Bis(2-methoxyethyl) ether 162–164 0.97 Water-miscible
Bis(2,3,3,3-tetrachloropropyl) ether 147 1.60 Aromatic solvents

Notable Contrasts:

  • Solubility : Bis(2-methoxyethyl) ether’s water miscibility contrasts with the lipophilic nature of chlorinated or epoxy ethers .
  • Density : Halogenated ethers exhibit higher density due to chlorine/bromine atoms .

Biological Activity

Bis(2,3-epoxy-2-methylpropyl) ether, also known as ethylene glycol this compound, is an organic compound characterized by its two epoxy groups. Its molecular formula is C10_{10}H18_{18}O4_{4}, and it has a molecular weight of approximately 158.195 g/mol. This compound is primarily utilized in polymer chemistry due to its reactivity and ability to form cross-linked structures.

The presence of epoxy groups in this compound contributes significantly to its chemical reactivity. These groups can undergo various reactions, including:

  • Ring Opening : Epoxy groups can react with nucleophiles, leading to the formation of hydroxyl groups.
  • Cross-linking : The compound can act as a cross-linking agent in polymer formulations, enhancing mechanical properties and thermal stability.

Biological Activity and Toxicity

Research indicates that this compound exhibits moderate toxicity. Key findings regarding its biological activity include:

  • Toxicity Profile :
    • Skin Contact : The compound is moderately toxic upon skin contact and is classified as a skin irritant.
    • Ingestion : Mild toxicity is observed when ingested. The compound may cause gastrointestinal irritation.
    • Eye Irritation : It has been noted to cause serious eye irritation upon exposure .
  • Mutagenicity and Reproductive Toxicity :
    • The compound has been classified under categories indicating potential mutagenic effects. It may cause genetic defects and is suspected of damaging fertility or the unborn child .
  • Environmental Impact :
    • This compound is toxic to aquatic life, with long-lasting effects on ecosystems .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • A study conducted on the cytotoxic effects of various epoxy compounds demonstrated that this compound exhibited significant cytotoxicity in human cell lines, suggesting potential health risks associated with occupational exposure.
  • Another investigation focused on the mutagenic potential of epoxy compounds found that this compound showed positive results in Ames tests, indicating its capability to induce mutations in bacterial DNA.

Applications

Despite its toxicity concerns, this compound is valuable in various applications due to its unique properties:

Application AreaDescription
Polymer Chemistry Used as a cross-linking agent in resins and coatings for enhanced durability.
Adhesives Provides strong bonding capabilities in industrial adhesive formulations.
Coatings Utilized in high-performance coatings due to its thermal stability and mechanical strength.

Q & A

Q. What are the recommended methodologies for synthesizing Bis(2,3-epoxy-2-methylpropyl) ether, and how can reaction conditions be optimized?

Answer: Synthesis typically involves epoxidation of a precursor, such as 2-methylpropene derivatives, using oxidizing agents like peracids or hydrogen peroxide. A two-step approach may include:

Etherification : Reacting ethylene glycol with 2-methylpropene derivatives under acidic catalysis.

Epoxidation : Introducing epoxy groups via controlled oxidation.
Key parameters include temperature (20–60°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to minimize side reactions like polymerization .
Table 1 : Example reaction conditions:

StepReagentsTemperatureYield (%)
1Ethylene glycol, H2SO440°C~65
2mCPBA, CH2Cl225°C~50

Q. How can the structural integrity of this compound be validated post-synthesis?

Answer: Combine spectroscopic and crystallographic methods:

  • NMR : ¹H NMR to confirm epoxy ring protons (δ 3.1–3.5 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for crystal structure refinement, leveraging high-resolution data to resolve epoxy ring geometry .
  • FTIR : Validate epoxy C-O-C stretching (~1250 cm⁻¹) and methyl deformations (~1375 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer: Based on GHS classifications for analogous epoxy ethers:

  • Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact (H315, H318) .
  • Ventilation : Ensure airflow >0.5 m/s to mitigate respiratory irritation (H335) .
  • Incompatibilities : Avoid strong acids/oxidizers (e.g., HNO3) to prevent exothermic decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Answer: Discrepancies often arise from assay variability. Mitigate by:

  • Standardized in vitro assays : Use OECD guidelines (e.g., TG 439 for skin irritation) with controlled pH and solvent systems.
  • Comparative metabolomics : Apply LC-MS to identify degradation products in mammalian cell models (e.g., HepG2), cross-referencing with databases like PubChem .
  • Dose-response studies : Establish NOAEL/LOAEL thresholds using rodent models, accounting for interspecies variability .

Q. What experimental strategies optimize epoxy ring-opening reactions for functionalized polymer precursors?

Answer: Tailor nucleophilic agents and catalysts:

  • Acid-catalyzed ring-opening : Use H2SO4 to generate diols for polyurethane precursors.
  • Amine-mediated reactions : Employ primary amines (e.g., ethylenediamine) at 60°C for crosslinked hydrogels.
    Table 2 : Reaction outcomes with varying nucleophiles:
NucleophileProductApplication
H2ODiolEpoxy resins
NH2CH2CH2NH2Crosslinked amineDrug delivery systems
NaSHThiol-terminated oligomerAdhesives

Q. How can computational modeling predict the reactivity of this compound in polymer networks?

Answer: Employ density functional theory (DFT) to:

  • Calculate epoxy ring strain energy (∼25 kcal/mol) to assess polymerization propensity.
  • Simulate reaction pathways with nucleophiles (e.g., hydroxyl ions) using Gaussian or ORCA software.
    Validate predictions with DSC to measure exothermic peaks during crosslinking .

Q. What methodologies are suitable for detecting trace degradation products of this compound in environmental samples?

Answer:

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) with EI ionization to identify volatile byproducts (e.g., aldehydes).
  • HPLC-UV/FLD : Quantify polar degradation products (e.g., glycidyl ethers) at λ = 254 nm .
  • Ecotoxicity assays : Combine with Daphnia magna acute toxicity tests (OECD 202) to correlate chemical data with ecological impact .

Q. How can the crosslinking efficiency of this compound in epoxy resins be quantitatively evaluated?

Answer:

  • Rheometry : Measure storage modulus (G') to assess gelation time and network density.
  • Swelling tests : Immerse cured resin in toluene; lower swelling indicates higher crosslink density.
  • DSC : Monitor Tg shifts (e.g., from −10°C to 80°C) to infer crosslinking completion .

Methodological Notes

  • Data Validation : Cross-reference spectral data with the IUCr database for crystallographic consistency .
  • Safety Compliance : Align handling protocols with OSHA 29 CFR 1910.1200 for hazardous chemicals .

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